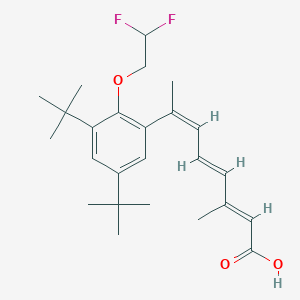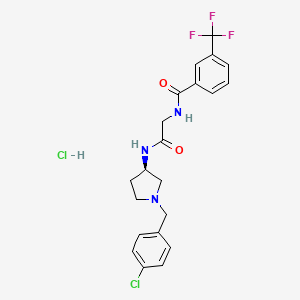
LG 101506
概要
説明
LG 101506は、レチノイドX受容体(RXRs)の選択的かつ経口的に活性なモジュレーターです。もともとは、他のレキノイドの望ましくない副作用を克服するために合成されました。 This compoundは、RXRsを高親和性で調節する能力により、2型糖尿病および癌の研究において潜在的な可能性を示しています .
作用機序
LG 101506は、レチノイドX受容体(RXRs)に高親和性(RXRαに対してKiが2.7ナノモル)で選択的に結合することにより、その効果を発揮します . この結合は、RXR:ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)ヘテロダイマーの活性化を含む、RXR媒介経路の調節をもたらします。 この化合物は、マクロファージ様細胞における一酸化窒素と炎症性サイトカインの合成および分泌を阻害することにより、強力な抗炎症作用も示します .
準備方法
合成経路および反応条件
LG 101506の合成は、2mgの化合物を50μLのジメチルスルホキシド(DMSO)に溶解することにより、母液を調製することから始まります。これにより、母液の濃度は40mg/mLになります . この化合物は、さらに処理してさまざまな研究用途のために配合することができます。
工業生産方法
This compoundの工業生産方法は、広く文書化されていません。
化学反応の分析
反応の種類
LG 101506は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化することができます。
還元: 還元反応を実行して、化合物の構造を変更することができます。
一般的な試薬および条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される可能性があり、置換反応により化合物が新しい官能基を導入することができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
LG 101506 has a wide range of scientific research applications, including:
Chemistry: Used as a modulator in various chemical reactions and studies.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Studied for its potential in treating type 2 diabetes and cancer. .
Industry: Utilized in research and development for new therapeutic agents and chemical compounds
類似化合物との比較
類似化合物
LG 100268: 同様の特性と用途を持つ別のレキノイドです。
ベキサロテン: 癌研究で使用されるパン-RXR合成アゴニストです。
AGN194204: RXR調節特性を持つ合成レチノイドです
独自性
LG 101506は、RXRモジュレーターとしての高い選択性と経口活性のために独自です。 これは、他のレキノイドに関連する副作用を克服するために特別に設計されたものであり、さまざまな分野の研究にとって貴重な化合物となっています .
特性
IUPAC Name |
(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBZAZKKARFIM-XRYBSMBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LG101506 interact with its target and what are the downstream effects?
A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].
Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?
A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].
Q3: What is the potential of LG101506 in cancer treatment and prevention?
A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





